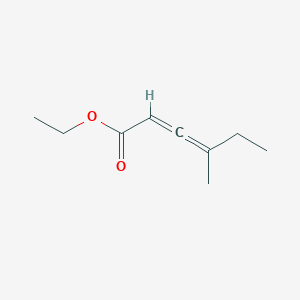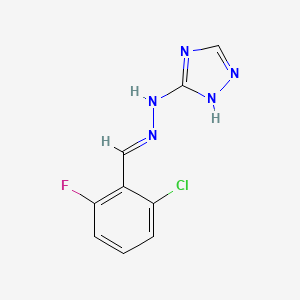
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone is a complex organic compound that features a benzaldehyde moiety substituted with chlorine and fluorine atoms, and a hydrazone group attached to a 1H-1,2,4-triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzaldehyde: This intermediate is synthesized by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride.
Formation of the Hydrazone: The 2-chloro-6-fluorobenzaldehyde is then reacted with 1H-1,2,4-triazol-3-ylhydrazine under acidic conditions to form the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-6-fluorobenzoic acid.
Reduction: Formation of 2-chloro-6-fluoro-benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of novel polymers and copolymers with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the triazole ring can interact with biological macromolecules, disrupting their normal function and leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
2-Chloro-6-fluorobenzoic acid: An oxidation product of the target compound.
2-Chloro-6-fluoro-benzylamine: A reduction product of the target compound.
Uniqueness
Benzaldehyde, 2-chloro-6-fluoro-, 1H-1,2,4-triazol-3-ylhydrazone is unique due to the presence of both the triazole ring and the hydrazone group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
属性
CAS 编号 |
65789-96-0 |
|---|---|
分子式 |
C9H7ClFN5 |
分子量 |
239.64 g/mol |
IUPAC 名称 |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C9H7ClFN5/c10-7-2-1-3-8(11)6(7)4-13-15-9-12-5-14-16-9/h1-5H,(H2,12,14,15,16)/b13-4+ |
InChI 键 |
MWDBLAHCXVAGDA-YIXHJXPBSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC2=NC=NN2)F |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=NC=NN2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
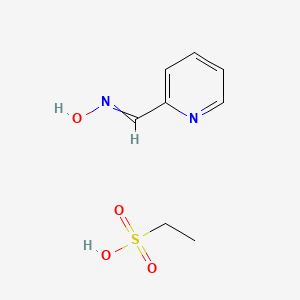
![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
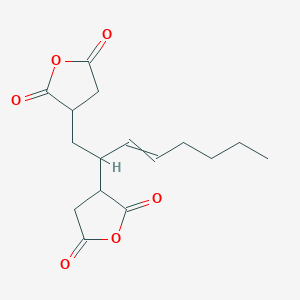
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
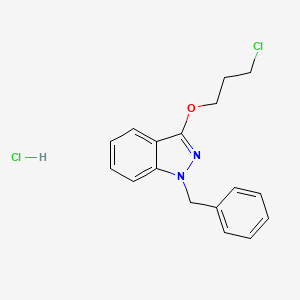
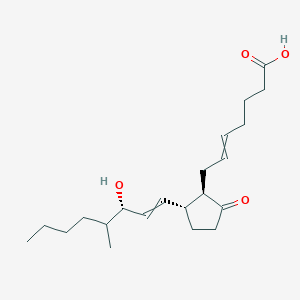
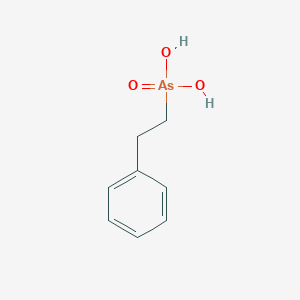
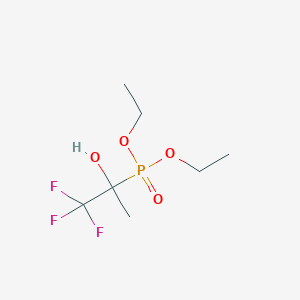
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
